Elucidation of the Stereospecific Structure of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine: A Technical Guide
Elucidation of the Stereospecific Structure of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine: A Technical Guide
FOR IMMEDIATE RELEASE
Shanghai, China – December 26, 2025 – In the intricate landscape of pharmaceutical development, the precise characterization of synthetic intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth elucidation of the structure of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine, a key chiral intermediate in the synthesis of Darifenacin, a muscarinic M3 receptor antagonist used in the treatment of overactive bladder. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Compound Identification and Physical Properties
The subject of this guide is the compound identified by the following nomenclature and identifiers:
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Chemical Name: 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
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Synonyms: (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile, Darifenacin Impurity 1
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CAS Number: 133099-09-9
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Molecular Formula: C₂₅H₂₄N₂O₂S
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Molecular Weight: 416.54 g/mol
A key physical characteristic that has been experimentally determined is its melting point, which is in the range of 184-186°C.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄N₂O₂S | |
| Molecular Weight | 416.54 g/mol | |
| CAS Number | 133099-09-9 | |
| Appearance | White to off-white solid (presumed) | |
| Melting Point | 184-186°C | [1] |
Synthesis and Stereochemistry
The synthesis of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is achieved through the stereospecific alkylation of diphenylacetonitrile. A common synthetic route involves the reaction of an (S)-1-protected-3-(sulfonyloxy)-pyrrolidine with diphenylacetonitrile in the presence of a suitable base. The "S" stereochemistry at the C3 position of the pyrrolidine ring is crucial and is typically established from a chiral starting material, such as (S)-3-hydroxypyrrolidine. The tosyl group serves as a protecting group for the pyrrolidine nitrogen, enhancing the stability and directing the regioselectivity of subsequent reactions.
Figure 1. Synthetic pathway overview.
Spectroscopic and Chromatographic Characterization
The structural elucidation of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine relies on a combination of spectroscopic and chromatographic techniques. While a complete set of publicly available experimental spectra is limited, the following outlines the expected analytical data based on the known structure and data from related compounds.
Mass Spectrometry (MS)
Mass spectral analysis is crucial for confirming the molecular weight of the compound. For 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 417.16. Fragmentation patterns would likely show losses of the tosyl group (155 amu) and cleavage of the pyrrolidine ring.
| Ion | Expected m/z |
| [M+H]⁺ | 417.16 |
| [M-SO₂C₇H₇]⁺ | 262.15 |
| [C₁₅H₁₃N]⁺ | 207.11 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the tosyl group (aromatic protons and a methyl singlet), the two phenyl groups, and the pyrrolidine ring protons. The stereochemistry at the C3 position will influence the coupling patterns of the pyrrolidine protons.
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the quaternary carbon attached to the cyano and two phenyl groups, the cyano carbon, and the carbons of the tosyl, phenyl, and pyrrolidine moieties.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2240 |
| S=O (Sulfonamide) | ~1350 and ~1160 |
| C-H (Aromatic) | ~3100-3000 |
| C-H (Aliphatic) | ~2900-2800 |
| C=C (Aromatic) | ~1600-1450 |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Darifenacin impurities, including compounds structurally related to the target molecule, have been described in the literature.[2] These methods typically involve:
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Synthesis: As outlined in section 2, the synthesis is generally performed under anhydrous conditions using a strong, non-nucleophilic base to deprotonate the diphenylacetonitrile.
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Purification: Purification is commonly achieved by column chromatography on silica gel.[2]
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Characterization:
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NMR: Spectra are typically recorded on 200 MHz or 400 MHz spectrometers using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent with tetramethylsilane (TMS) as an internal standard.[2]
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Mass Spectrometry: Electrospray ionization (ESI) is a common technique for obtaining the mass spectrum.[2]
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IR Spectroscopy: Spectra are often obtained using potassium bromide (KBr) pellets.[2]
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Figure 2. Workflow for structure elucidation.
Conclusion
The structural elucidation of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is a critical step in the quality control and process development of Darifenacin. Through a combination of synthetic chemistry and modern analytical techniques, the identity, purity, and stereochemistry of this important intermediate can be unequivocally confirmed. This guide provides a comprehensive overview of the key data and methodologies required for this purpose, serving as a valuable resource for professionals in the pharmaceutical industry.
